molecular formula C19H19N5O2 B2365537 4-acetamido-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034609-66-8

4-acetamido-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2365537
CAS No.: 2034609-66-8
M. Wt: 349.394
InChI Key: LQQMXPUFFRERFA-UHFFFAOYSA-N
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Description

4-acetamido-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with an acetamido group and a pyridinylmethyl substituent, which is further functionalized with a pyrazolyl moiety. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Pyridine Functionalization: The pyridine ring is functionalized by introducing a methyl group at the 4-position using a Friedel-Crafts alkylation reaction.

    Coupling Reaction: The pyrazolyl and pyridinyl moieties are coupled using a Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boronic acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or benzamide positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-acetamido-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-acetamido-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-acetamido-N-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide: Lacks the methyl group on the pyrazole ring.

    4-acetamido-N-((2-(1-methyl-1H-pyrazol-4-yl)phenyl)methyl)benzamide: Substitutes the pyridine ring with a phenyl ring.

    4-acetamido-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide: The pyridine ring is substituted at the 3-position instead of the 4-position.

Uniqueness

The uniqueness of 4-acetamido-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the pyrazole ring and the specific positioning of the pyridine ring contribute to its unique reactivity and interaction with molecular targets.

Properties

IUPAC Name

4-acetamido-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13(25)23-17-5-3-15(4-6-17)19(26)21-10-14-7-8-20-18(9-14)16-11-22-24(2)12-16/h3-9,11-12H,10H2,1-2H3,(H,21,26)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQMXPUFFRERFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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